Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate
Overview
Description
Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate is a heterocyclic compound that contains a thiazole ring substituted with a nitrophenyl group and a carboxylate ester. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to bind with high affinity to multiple receptors , and they are known to have diverse biological activities .
Mode of Action
Thiazole derivatives have been reported to interact with their targets, leading to various changes . For example, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The compound’s molecular weight is 26426 , which may influence its bioavailability.
Result of Action
Thiazole derivatives have been reported to have various biological activities, including analgesic and anti-inflammatory activities .
Action Environment
Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s action in different environments.
Biochemical Analysis
Biochemical Properties
Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in metabolic pathways . The compound’s interaction with enzymes such as kinases and proteases can lead to alterations in cellular signaling and metabolic processes.
Cellular Effects
This compound exhibits notable effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell signaling pathways can result in changes in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the expression of specific genes involved in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can bind to specific sites on enzymes, leading to their inhibition or activation. This interaction can result in the modulation of enzyme activity and subsequent changes in metabolic pathways. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby affecting the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and other organ-specific toxicities. Threshold effects have been observed, where the compound’s biological activity changes significantly at certain dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes. For example, it may inhibit or activate enzymes in the glycolytic pathway, leading to changes in glucose metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active or passive transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may accumulate in the nucleus, affecting gene expression and cellular signaling pathways.
Preparation Methods
The synthesis of Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. This method involves the condensation of α-haloketones with thioamides under basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thiazole ring can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position.
Cycloaddition: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and antiviral activities.
Industry: It is used in the synthesis of dyes, biocides, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate can be compared with other thiazole derivatives such as:
Methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate: This compound has different substituents on the thiazole ring, which may alter its reactivity and biological activity.
2-methyl-4-(4-nitrophenyl)thiazole: This compound has a similar structure but lacks the carboxylate ester group, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-(3-nitrophenyl)-1,3-thiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4S/c1-17-11(14)10-12-9(6-18-10)7-3-2-4-8(5-7)13(15)16/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONINADZEJJIPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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